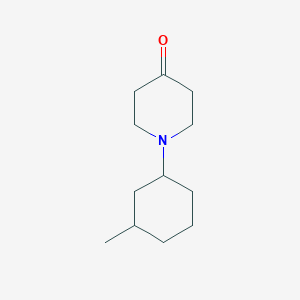
1-(3-Methylcyclohexyl)piperidin-4-one
Übersicht
Beschreibung
1-(3-Methylcyclohexyl)piperidin-4-one is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.30 . It is used in scientific research for various applications, including the synthesis of pharmaceuticals, studying neurological processes, and exploring organic chemistry reactions.
Synthesis Analysis
Piperidines, including this compound, are important synthetic fragments for designing drugs . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines, including this compound, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Anti-mycobacterial Activity
Piperazine and its analogues, including compounds related to 1-(3-Methylcyclohexyl)piperidin-4-one, have been identified as essential building blocks in potent anti-mycobacterial molecules. These molecules have shown promising activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of these piperazine-based compounds has been extensively reviewed, highlighting their potential in developing cost-effective anti-mycobacterial agents (Girase et al., 2020).
Opioid-like Compound
MT-45, a novel psychoactive substance structurally related to this compound, has been identified as an opioid-like compound. Studies have explored its availability, use, desired and unwanted effects, and dependence potential. The findings indicate that MT-45 possesses opioid-like effects, with potential dependence liability similar to other opioids, suggesting its relevance in the field of neuropharmacology and substance abuse (Siddiqi et al., 2015).
Pharmacophoric Groups in Antipsychotic Agents
Compounds structurally related to this compound, specifically arylcycloalkylamines, have been recognized as critical pharmacophoric groups in several antipsychotic agents. Research has indicated that arylalkyl substituents in these compounds can significantly improve the potency and selectivity of binding affinity at D2-like receptors, which are crucial in the action of antipsychotic drugs (Sikazwe et al., 2009).
Spiropiperidines in Drug Discovery
Spiropiperidines, a category including this compound derivatives, have become increasingly popular in drug discovery programs due to their novel three-dimensional chemical space. Research has been conducted on the methodologies for constructing various spiropiperidines, highlighting their potential application in developing new pharmaceuticals (Griggs et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-methylcyclohexyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-10-3-2-4-11(9-10)13-7-5-12(14)6-8-13/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZDQHHPRSMCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


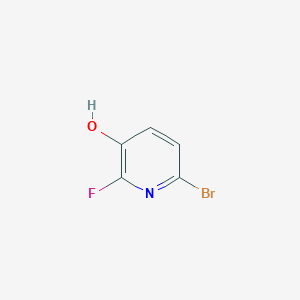
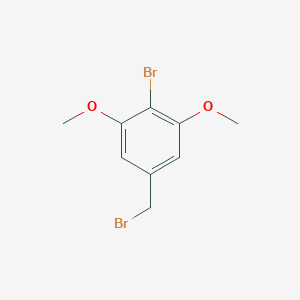
![8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1438608.png)
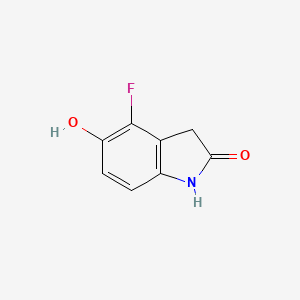
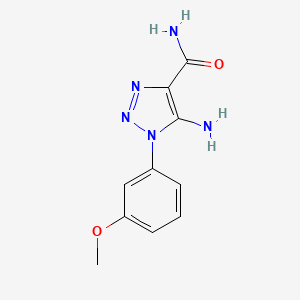
![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1438613.png)
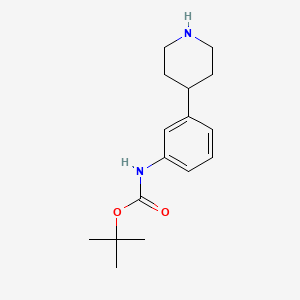
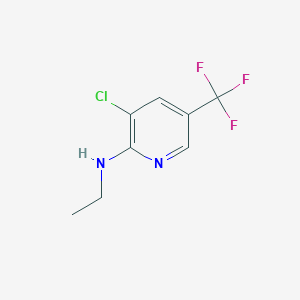
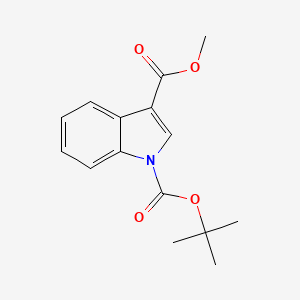
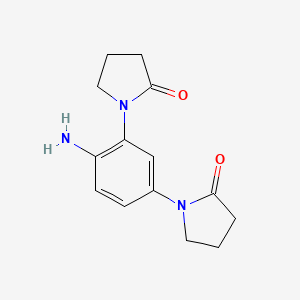
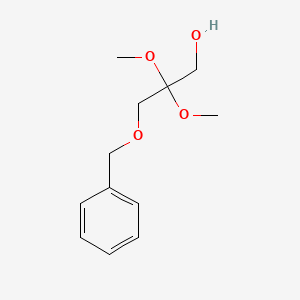

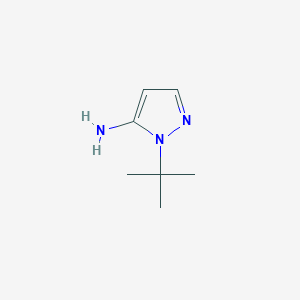
![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1438628.png)
